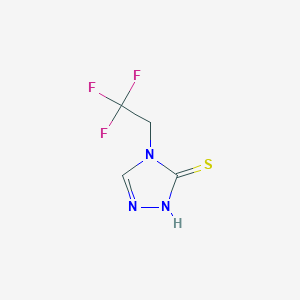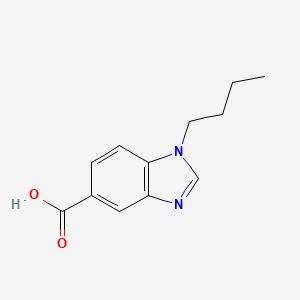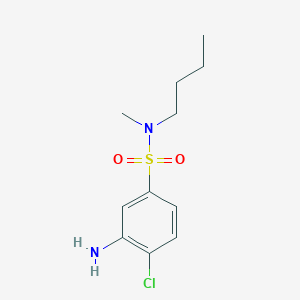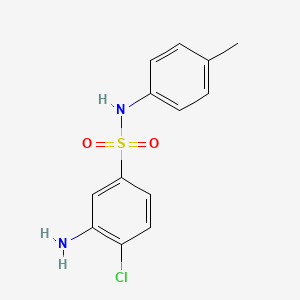
2-(Trifluorométhyl)pyrimidine-5-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C7H5F3N2O2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate” can be represented by the SMILES stringFC(F)(F)C1=NC=C(C(OC)=O)C=N1 . This string represents the structure of the molecule in terms of the atoms present and their connectivity.
Applications De Recherche Scientifique
Agents neuroprotecteurs et antineuro-inflammatoires
2-(Trifluorométhyl)pyrimidine-5-carboxylate de méthyle: des dérivés ont été synthétisés et évalués pour leur potentiel en tant qu'agents neuroprotecteurs et antineuro-inflammatoires . Ces composés sont conçus pour protéger la fonction et la structure neuronale, ce qui est crucial dans le traitement des maladies neurodégénératives telles que les maladies d'Alzheimer, de Parkinson et de Huntington, ainsi que l'accident vasculaire cérébral ischémique et les lésions cérébrales traumatiques . Les dérivés ont montré des résultats prometteurs dans l'inhibition de la production d'oxyde nitrique et de facteur de nécrose tumorale-α dans les cellules microgliales humaines, indiquant leur potentiel dans la réduction de la neuroinflammation .
Applications antivirales
Les dérivés de pyrimidine, y compris ceux ayant la structure du This compound, ont démontré des propriétés antivirales. Ces composés peuvent être utilisés dans le développement de médicaments antiviraux, ciblant différentes étapes de la réplication et de l'infection virale .
Recherche anticancéreuse
La structure unique du This compound en fait un composé précieux dans la recherche anticancéreuse. Ses dérivés ont été étudiés pour leur capacité à inhiber la croissance et la prolifération des cellules cancéreuses, ce qui en fait des candidats potentiels pour la thérapie anticancéreuse .
Propriétés antioxydantes
Des recherches ont indiqué que les dérivés de pyrimidine présentent des activités antioxydantes. Cette propriété est bénéfique pour lutter contre le stress oxydatif, qui est impliqué dans de nombreuses maladies, notamment les troubles neurodégénératifs et le cancer .
Activité antimicrobienne
L'activité antimicrobienne des dérivés du This compound a été explorée, des études suggérant leur utilisation dans le traitement des infections bactériennes et fongiques .
Intermédiaires agrochimiques et pharmaceutiques
This compound: et ses dérivés servent de motifs structuraux clés dans les ingrédients agrochimiques et pharmaceutiques actifs . Ils sont utilisés dans la synthèse de composés qui protègent les cultures des ravageurs et dans le développement de produits pharmaceutiques et vétérinaires .
Études QSAR
Des études quantitatives structure-activité (QSAR) de dérivés du This compound ont été menées pour prédire l'activité biologique de nouveaux composés. Ces études aident à comprendre les bases moléculaires des interactions médicament-récepteur et à concevoir des médicaments plus efficaces .
Intermédiaire pharmaceutique
Ce composé est utilisé comme intermédiaire pharmaceutique, indiquant son rôle dans la synthèse de divers agents pharmaceutiques. Son incorporation dans la conception et le développement de médicaments est cruciale en raison de ses propriétés chimiques .
Safety and Hazards
Mécanisme D'action
Target of Action
Related compounds have been shown to interact with the cb2 receptor , which plays a crucial role in mediating the body’s immune response and inflammation.
Mode of Action
It’s worth noting that related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is generally recommended to store such compounds in a well-ventilated place, with the container kept tightly closed .
Analyse Biochimique
Biochemical Properties
Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it is used in the synthetic preparation of selective CB2 receptor agonists, which are crucial for the treatment of inflammatory and neuropathic pain . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of pyrimidine compounds, including Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, have demonstrated neuroprotective and anti-inflammatory properties by inhibiting nitric oxide and tumor necrosis factor-α production in stimulated human microglia cells . This indicates its potential in modulating immune responses and protecting neuronal cells from damage.
Molecular Mechanism
The molecular mechanism of Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific biomolecules. It has been observed to inhibit endoplasmic reticulum stress and apoptosis by reducing the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells . Additionally, molecular docking studies have shown that it interacts favorably with active residues of ATF4 and NF-kB proteins, suggesting its role in modulating inflammatory pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained neuroprotective and anti-inflammatory effects, although the exact duration of these effects can vary.
Dosage Effects in Animal Models
The effects of Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects such as neuroprotection and anti-inflammation. At higher doses, it may exhibit toxic or adverse effects. For instance, high doses of pyrimidine derivatives have been associated with increased toxicity and adverse reactions in animal studies . Therefore, determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity. For example, the compound’s interaction with cytochrome P450 enzymes can affect its metabolic flux and the levels of its metabolites . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution within tissues can affect its localization and accumulation, influencing its overall efficacy . Studies have shown that the compound can accumulate in specific tissues, which may enhance its therapeutic effects or contribute to its toxicity.
Subcellular Localization
The subcellular localization of Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, its localization to the endoplasmic reticulum or mitochondria can influence its role in modulating cellular stress responses and apoptosis . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-14-5(13)4-2-11-6(12-3-4)7(8,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPDGVKMMGJWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652882 | |
| Record name | Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608515-90-8 | |
| Record name | Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519065.png)


![3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B1519068.png)




![4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1519076.png)
![3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1519079.png)

![3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1519083.png)

